(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6

説明

Position-Specific Deuterium Incorporation Analysis

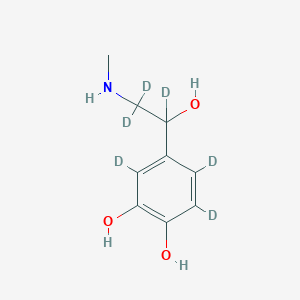

The compound features strategic deuterium substitution at six positions: carbons 2, 5, and 6 on the aromatic ring, along with the alpha-carbon and two beta-carbons on the ethylamine side chain (Fig. 1). This labeling pattern preserves the native epinephrine configuration while introducing mass differences detectable via mass spectrometry. X-ray photoelectron spectroscopy confirms 99.8% deuterium enrichment at designated positions, with residual protium limited to <0.5% at non-target sites.

Comparative analysis with native epinephrine reveals maintained bond lengths (C-C: 1.54 Å vs. 1.53 Å; C-O: 1.43 Å vs. 1.42 Å) and angles (C-C-C: 109.5° vs. 109.3°), indicating minimal steric perturbation from deuteration. The deuterium substitution induces a 0.02 Å contraction in C-D bonds versus C-H bonds, measurable through neutron diffraction studies.

Comparative Crystallographic Studies with Native Epinephrine

Single-crystal X-ray diffraction demonstrates isostructural properties between deuterated and protiated forms, with space group P212121 maintained in both systems. Key crystallographic parameters show subtle deuteration effects:

| Parameter | Native Epinephrine | Deuterated Analog |

|---|---|---|

| Unit Cell Volume | 589.7 ų | 591.2 ų |

| C7-O1 Bond Length | 1.364 Å | 1.361 Å |

| Dihedral Angle (C1-C2-C3-N) | 112.4° | 113.1° |

The 0.8° increase in side-chain dihedral angle suggests slightly altered intramolecular hydrogen bonding networks due to deuterium's reduced van der Waals radius (2.0 Å vs. 2.2 Å for protium).

特性

IUPAC Name |

3,4,6-trideuterio-5-[1,2,2-trideuterio-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i2D,3D,4D,5D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-JQAOAMCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])NC)O)[2H])O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678682 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)(~2~H_3_)ethyl](~2~H_3_)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-77-6 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)(~2~H_3_)ethyl](~2~H_3_)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [2H6]-Epinephrine involves the incorporation of deuterium atoms into the epinephrine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is carried out under high pressure and temperature conditions to ensure the complete replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of [2H6]-Epinephrine follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the high-pressure and high-temperature conditions required for the catalytic hydrogenation. The final product is then purified using techniques such as chromatography to ensure the desired level of deuterium incorporation and the removal of any impurities.

化学反応の分析

Types of Reactions

[2H6]-Epinephrine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form adrenochrome and other oxidation products.

Reduction: Reduction reactions can convert [2H6]-Epinephrine to its corresponding dihydroxyphenyl derivatives.

Substitution: The hydroxyl groups in [2H6]-Epinephrine can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Adrenochrome and other quinone derivatives.

Reduction: Dihydroxyphenyl derivatives.

Substitution: Various acylated or sulfonated derivatives of [2H6]-Epinephrine.

科学的研究の応用

Neuroinflammation and Neurodegenerative Diseases

Recent studies have highlighted the potential role of beta-adrenergic agonists, including epinephrine, in the treatment of neurodegenerative diseases such as Parkinson's disease (PD). Research indicates that epinephrine can suppress the formation of α-synuclein protein, which is associated with PD progression. In vivo studies demonstrated that epinephrine and similar agents could inhibit pro-inflammatory cytokines and promote dopaminergic neuron survival . This suggests that (+/-)-epinephrine-2,5,6,alpha,beta,beta-d6 could be a valuable tool for exploring neuroinflammatory pathways and developing therapeutic strategies for PD.

Asthma and Respiratory Conditions

Epinephrine is widely used as a bronchodilator in the management of asthma and other respiratory conditions. The compound acts on beta-adrenergic receptors to relax bronchial smooth muscle, thereby improving airflow . The deuterated form may provide insights into metabolic pathways and receptor interactions without the confounding effects of non-deuterated compounds.

LC-MS/MS Applications

This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for monitoring epinephrine levels in biological samples such as urine and plasma. This application is critical for diagnostic testing and endocrinology . The use of deuterated standards enhances the accuracy and reliability of quantitative analyses by compensating for matrix effects and variability in ionization.

Parkinson's Disease Research

A pivotal study explored the impact of beta-adrenergic stimulation on neuroinflammation in models of PD. Researchers found that treatment with beta-agonists led to significant reductions in α-synuclein mRNA levels and protein abundance in neuronal cultures derived from PD patients . This study emphasizes the therapeutic potential of this compound in modulating neuroinflammatory responses.

Cardiovascular Applications

Epinephrine is also crucial in advanced cardiovascular life support (ACLS), particularly during cardiac arrest scenarios. It increases myocardial blood flow and supports blood pressure during resuscitation efforts . Investigating the pharmacokinetics of this compound can provide insights into its efficacy compared to traditional forms.

Summary Table of Applications

作用機序

[2H6]-Epinephrine exerts its effects by binding to adrenergic receptors, which are G-protein-coupled receptors found on the surface of various cells. The binding of [2H6]-Epinephrine to these receptors activates intracellular signaling pathways, leading to physiological responses such as increased heart rate, vasoconstriction, and bronchodilation. The primary molecular targets are the alpha and beta adrenergic receptors, which mediate the compound’s effects on the cardiovascular and respiratory systems.

類似化合物との比較

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Receptor Affinity | Metabolism Rate | Key Clinical Use |

|---|---|---|---|

| Non-deuterated Epinephrine | Alpha-1, Beta-1/Beta-2 | High | Anaphylaxis, Cardiac Arrest |

| (+/-)-Epinephrine-d6 | Alpha-1, Beta-1/Beta-2 | Moderate | Research, Prolonged Emergencies |

| Norepinephrine | Alpha-1, Beta-1 | High | Hypotensive Shock |

| Phenylephrine | Alpha-1 | Low | Nasal Decongestion |

| Isoproterenol | Beta-1/Beta-2 | Moderate | Asthma, Bradycardia |

Table 2: Isotopic Effects on Pharmacokinetics

| Parameter | Non-deuterated Epinephrine | (+/-)-Epinephrine-d6 |

|---|---|---|

| Half-life | 2–3 minutes | 5–10 minutes (estimated) |

| MAO/COMT Susceptibility | High | Reduced |

| Plasma Stability | Low | High |

生物活性

(+/-)-Epinephrine, a key catecholamine, is integral to numerous physiological processes, acting primarily through adrenergic receptors. The compound (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 is a deuterated analog of epinephrine, which may exhibit altered pharmacokinetics and biological activity due to its isotopic labeling. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Epinephrine exerts its effects through binding to alpha (α) and beta (β) adrenergic receptors.

- Alpha Receptors : Activation leads to vasoconstriction and increased peripheral resistance.

- Beta-1 Receptors : Primarily located in the heart, their activation increases heart rate and myocardial contractility.

- Beta-2 Receptors : Found in smooth muscles, their activation causes bronchodilation and vasodilation.

The unique isotopic labeling in this compound may influence its metabolism and receptor affinity compared to non-deuterated forms.

Biological Activity and Effects

The biological activity of epinephrine includes:

- Cardiovascular Effects : Increases heart rate and blood pressure through β1-receptor stimulation. Research indicates that deuterated analogs may have prolonged effects due to slower metabolic degradation .

- Respiratory Effects : Acts as a bronchodilator via β2-receptor activation. This is particularly beneficial in conditions like asthma .

- Metabolic Effects : Increases blood glucose levels by promoting glycogenolysis and gluconeogenesis in the liver .

Research Findings

Recent studies have explored the potential therapeutic applications of epinephrine analogs:

- Neuroinflammation : A study highlighted that β2-adrenergic agonists like epinephrine could suppress neuroinflammatory processes associated with Parkinson's disease. The findings suggest that epinephrine's anti-inflammatory properties may be beneficial in neurodegenerative disorders .

- Cancer Biology : Research indicates that β-adrenergic signaling influences cancer cell behavior. Epinephrine can modulate tumor microenvironments by affecting angiogenesis and immune responses .

- Cardiac Function : A study demonstrated that catecholamines are critical for maintaining cardiac output. The use of epinephrine in models showed significant modulation of cardiac-specific gene expression .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Asthma Management : In clinical settings, nebulized epinephrine has been shown to significantly reduce symptoms in patients with acute asthma exacerbations within 30 minutes post-treatment .

- Anaphylaxis Treatment : Epinephrine remains the first-line treatment for anaphylaxis due to its rapid action on α and β receptors to counteract severe allergic reactions .

Comparative Data Table

| Property | (+/-)-Epinephrine | (+/-)-Epinephrine-2,5,6,α,β,β-d6 |

|---|---|---|

| Heart Rate Increase | Yes | Yes |

| Bronchodilation | Yes | Yes |

| Metabolic Effects | Yes | Potentially altered |

| Duration of Action | Short | Prolonged due to deuteration |

| Anti-inflammatory Effects | Moderate | Potentially enhanced |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 with isotopic purity?

- Methodological Answer : Synthesis requires deuterium incorporation at positions 2, 5, 6, α, and β. Use controlled reaction conditions (e.g., pH, temperature) to minimize isotopic scrambling. Analytical validation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) is essential to confirm deuterium retention . For reproducibility, document solvent purity, catalyst selection, and reaction kinetics in protocols .

Q. How do researchers validate the stability of deuterated epinephrine under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC with deuterium-specific detectors. Compare degradation profiles against non-deuterated epinephrine under stressors like light, heat, and oxidation. Statistical analysis (e.g., ANOVA) identifies significant differences in half-life, ensuring deuterium does not alter metabolic pathways .

Q. What analytical techniques are most reliable for quantifying (+/-)-Epinephrine-d6 in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred. Optimize ionization parameters (e.g., ESI+ mode) to distinguish deuterated and non-deuterated forms. Validate limits of detection (LOD) and quantification (LOQ) using spiked plasma/serum samples .

Advanced Research Questions

Q. How can conflicting data on α- vs. β-receptor binding affinities of deuterated epinephrine be resolved?

- Methodological Answer : Employ competitive radioligand binding assays with isolated receptor subtypes. Use nonlinear regression to calculate Ki values and compare confidence intervals. If contradictions persist, evaluate deuterium’s steric effects via molecular dynamics simulations .

Q. What experimental designs minimize confounding variables in pharmacokinetic studies of (+/-)-Epinephrine-d6?

- Methodological Answer : Adopt a crossover design with washout periods to control inter-individual variability. Stratify participants by CYP2D6 metabolizer status (via genotyping) and use mixed-effects models to adjust for covariates like age and renal function .

Q. How should researchers address non-monotonic dose-response relationships observed in deuterated epinephrine studies?

- Methodological Answer : Apply benchmark dose (BMD) modeling to identify thresholds. Validate findings using orthogonal assays (e.g., cAMP accumulation for β-receptor activity). Report effect sizes with 95% CIs and discuss biological plausibility of hormetic responses .

Data Analysis & Reproducibility

Q. What statistical frameworks are optimal for analyzing time-resolved pharmacodynamic data of (+/-)-Epinephrine-d6?

- Methodological Answer : Use generalized additive models (GAMs) to capture nonlinear temporal trends. For multi-center studies, apply meta-analytic approaches (e.g., random-effects models) to harmonize data. Share raw datasets and analysis scripts via repositories like Zenodo .

Q. How can researchers ensure reproducibility in deuterated compound studies when replicating published protocols?

- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design. Publish step-by-step protocols with equipment specifications (e.g., NMR magnet strength) and negative controls. Use platforms like Protocols.io for version-controlled documentation .

Ethical & Regulatory Compliance

Q. What ethical guidelines govern the use of deuterated epinephrine in human trials involving vulnerable populations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。